molecular formula C₁₃H₁₄IN₅O₅ B1139849 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide CAS No. 141018-26-0

2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide

Cat. No. B1139849
CAS RN: 141018-26-0
M. Wt: 447.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of nucleoside derivatives, including adenosine modifications, often involves multi-step chemical processes, aiming to introduce specific functional groups or to alter the molecule's structure to achieve desired properties. For example, the synthesis of nucleoside derivatives with α-amino acid structure involved converting a masked derivative of α-D-erythro-pentofuranos-3-ulose into a hydantoin derivative, followed by specific treatments to yield the targeted structure (Yanagisawa et al., 1970).

Molecular Structure Analysis

The molecular conformation and structure of adenosine derivatives can be extensively characterized using crystallography and nuclear magnetic resonance (NMR). For instance, studies on 2′-deoxy-3′,5′-di-O-acetyl adenosine revealed its crystalline structure and conformational preferences in both solid state and solution, demonstrating the utility of these methods in understanding the molecular architecture of adenosine modifications (Koole et al., 1987).

Chemical Reactions and Properties

The modification of adenosine at the 5' position, including carboxylation, affects its chemical reactivity and interaction with biological targets. For example, the transformation of selectively protected adenine nucleosides into 5'-carboxaldehyde analogues and their subsequent reactions to produce oximes demonstrates the versatility of chemical modifications in altering the properties of adenosine derivatives (Wnuk et al., 1997).

Physical Properties Analysis

The physical properties of adenosine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by modifications at various positions of the adenosine molecule, including the introduction of acetonide or carboxylic groups. Studies on the solvent effects on adenine and its derivatives have provided insights into how solvent composition can affect the acid-base behavior and, by extension, the physical properties of these compounds (Marqués et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, pKa, and the ability to participate in specific biochemical pathways or interact with enzymes, are fundamental aspects of adenosine derivatives. For instance, adenosine-5'-carboxylic acid has been shown to exist as zwitterions, with protonation at N1 and ionization of the carboxyl groups, highlighting the importance of chemical modifications in defining the behavior of these molecules (Padiyar & Seshadri, 1998).

Scientific Research Applications

Anticancer and Antiviral Effects

2-Iodo Adenosine analogues demonstrate significant potential in anticancer and antiviral applications. Adenosine-5'-carboxaldehyde and its derivatives, which share structural similarities with 2-Iodo Adenosine, are potent inhibitors of S-adenosyl-L-homocysteine hydrolase. This inhibition can lead to potent cytotoxicity in tumor cell lines, showcasing their potential in cancer therapy (Wnuk et al., 1997).

Structural Analysis of RNA

2-Iodo Adenosine derivatives are instrumental in RNA structure determination. By introducing spin labels into RNA through base and site-specific introduction, researchers can measure intramolecular distances within RNA structures. This method employs derivatives like 5-iodo-uridine and 2-iodo-adenosine, underscoring the value of such compounds in understanding RNA structure and function (Piton et al., 2007).

Biochemical Synthesis and Affinity Chromatography

The derivatives of 2-Iodo Adenosine have been used to synthesize resin-linked adenosine and guanosine derivatives, which are important for biochemical synthesis and affinity chromatography. This application is significant in purifying certain classes of enzymes (Seela & Waldek, 1975).

Conformational Analysis of Nucleosides

2-Iodo Adenosine derivatives contribute to the understanding of nucleoside conformations. Studies on adenine nucleosides, similar in structure to 2-Iodo Adenosine derivatives, reveal how different substituents affect the conformational preferences of these molecules, which is fundamental in nucleic acid chemistry (Follmann & Gremels, 1974).

Enzyme Inhibition and Antiviral Activity

Derivatives similar to 2-Iodo Adenosine have been explored for their effects on enzyme inhibition and antiviral activities. For instance, adenosine analogues inhibit S-adenosylhomocysteine hydrolase, and this inhibition correlates with antiviral effects against various viruses (Robins et al., 1998).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide involves the protection of the 5'-hydroxyl group of adenosine, followed by iodination at the 2-position, and finally, acetonide formation at the 2',3'-positions. The synthesis pathway can be achieved through a series of chemical reactions.", "Starting Materials": [ "Adenosine", "Iodine", "Triphenylphosphine", "Carbon tetrachloride", "Acetic anhydride", "Pyridine", "Dioxane", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of 5'-hydroxyl group of Adenosine with acetic anhydride and pyridine to form Adenosine 5'-Acetate", "Step 2: Iodination of Adenosine 5'-Acetate at the 2-position with iodine and triphenylphosphine in carbon tetrachloride to form 2-Iodo Adenosine 5'-Acetate", "Step 3: Deprotection of the 5'-hydroxyl group of 2-Iodo Adenosine 5'-Acetate with sodium bicarbonate in methanol to form 2-Iodo Adenosine", "Step 4: Acetonide formation at the 2',3'-positions of 2-Iodo Adenosine with acetic anhydride and pyridine in dioxane to form 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide" ] }

CAS RN

141018-26-0

Product Name

2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide

Molecular Formula

C₁₃H₁₄IN₅O₅

Molecular Weight

447.19

synonyms

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; 

Origin of Product

United States

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